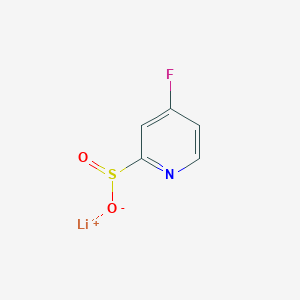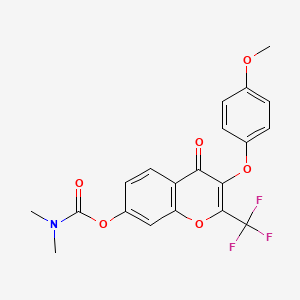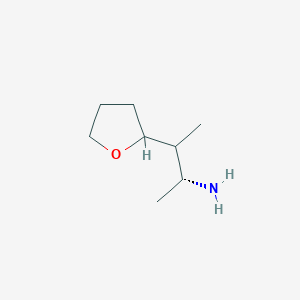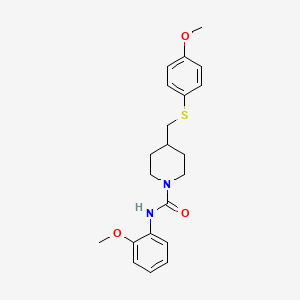
Lithium(1+) ion 4-fluoropyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 4-fluoropyridine-2-sulfinate: is a chemical compound that combines lithium ions with 4-fluoropyridine-2-sulfinate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 4-fluoropyridine-2-sulfinate typically involves the reaction of 4-fluoropyridine-2-sulfinic acid with a lithium source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common lithium sources include lithium hydroxide or lithium carbonate, which react with 4-fluoropyridine-2-sulfinic acid in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Lithium(1+) ion 4-fluoropyridine-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reactions: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry: Lithium(1+) ion 4-fluoropyridine-2-sulfinate is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for developing new synthetic pathways.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its properties make it suitable for enhancing the performance of these materials.
Mecanismo De Acción
The mechanism by which lithium(1+) ion 4-fluoropyridine-2-sulfinate exerts its effects involves interactions at the molecular level. The lithium ion can interact with various molecular targets, including enzymes and receptors, influencing their activity. The fluoropyridine moiety can participate in specific binding interactions, affecting the overall behavior of the compound in biological and chemical systems.
Comparación Con Compuestos Similares
- Lithium(1+) ion 2-fluoropyridine-2-sulfinate
- Lithium(1+) ion 3-fluoropyridine-2-sulfinate
- Lithium(1+) ion 4-chloropyridine-2-sulfinate
Uniqueness: Lithium(1+) ion 4-fluoropyridine-2-sulfinate is unique due to the presence of the fluorine atom at the 4-position of the pyridine ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The specific positioning of the fluorine atom can influence the compound’s interactions and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
lithium;4-fluoropyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2S.Li/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBIBPXINFZDGB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(C=C1F)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FLiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone](/img/structure/B2715872.png)
![3-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B2715873.png)
![6-Ethyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2715876.png)


![2-(benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2715880.png)
![6-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2715883.png)
![3-(azepane-1-carbonyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2715884.png)
![5-(5-methyl-1-phenylpyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2715887.png)
![(2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE](/img/structure/B2715888.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2715891.png)
![3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2715892.png)
